3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile
Description
3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a 2-methoxyphenyl group and a methyl substituent at the 3-position of the oxirane ring, with a carbonitrile group at position 2. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (cyano) groups, which influence its physicochemical properties and reactivity.
Key structural features:
- Oxirane core: A three-membered cyclic ether with inherent ring strain, enhancing reactivity in ring-opening reactions.
- 2-Methoxyphenyl group: An ortho-substituted aromatic ring providing steric hindrance and electronic effects.
- Methyl group: Aliphatic substituent contributing to steric bulk.
- Carbonitrile: A polar functional group influencing solubility and electronic characteristics.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3 |
InChI Key |
BYTSPOZCECMTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent to form the corresponding ketone. The ketone is subsequently reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with various substituted functional groups replacing the methoxy group.
Scientific Research Applications
3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs with Oxirane-2-carbonitrile Core
Compounds sharing the oxirane-2-carbonitrile scaffold but differing in substituents are critical for understanding structure-activity relationships.
Table 1: Structural Comparison of Oxirane-2-carbonitrile Derivatives
Key Observations :
- Substituent Position : The target compound’s ortho-methoxy group introduces steric hindrance and electronic donation, contrasting with para-substituted analogs (e.g., ), which lack steric effects but maintain similar electronic profiles.
- Electron-Withdrawing Groups: Chloro () and cyano groups enhance electrophilicity of the oxirane ring, favoring nucleophilic attacks compared to methoxy’s electron-donating nature.
- Aliphatic vs.
Compounds with 2-Methoxyphenyl and Nitrile Groups
Compounds sharing the 2-methoxyphenyl or nitrile moieties highlight substituent effects on properties.
Table 2: 2-Methoxyphenyl-Containing Compounds
Key Observations :
- Nitrile Positioning: The target’s nitrile at the oxirane’s 2-position may stabilize the ring via conjugation, whereas malononitrile derivatives () exhibit multiple nitriles for diverse reactivity.
Biological Activity
3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound notable for its unique structural features, including an oxirane (epoxide) ring and a nitrile functional group. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms, interactions, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- Structural Features : The compound features a methoxyphenyl group attached to an oxirane ring with a nitrile substituent, which enhances its reactivity and biological potential.
Mechanisms of Biological Activity
The biological activity of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is primarily attributed to:
- Nitrile Group Reactivity : Nitriles can participate in various biochemical reactions, potentially interacting with enzymes or receptors in biological systems.
- Oxirane Ring : The electrophilic nature of the oxirane ring allows it to react with nucleophiles, leading to modifications of biomolecules.
Interaction Studies
Preliminary studies indicate that 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile may interact with specific biological targets:
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways have been suggested, although detailed studies are required to elucidate these mechanisms fully.
- Receptor Binding : The compound may exhibit affinity for certain G-protein-coupled receptors (GPCRs), similar to other compounds within its structural class .
Biological Activity Data
The following table summarizes relevant findings regarding the biological activity of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile and related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile | Potential enzyme inhibitor; receptor interaction | |
| 4-(4-Methoxyphenyl)methyl-3-methyloxirane-2-carbonitrile | Similar reactivity; varied efficacy | |
| 3-(4-Methoxyphenyl)methyl-3-methyloxirane-2-carboxylic acid | Altered functional group affects reactivity |
Case Study 2: Anticancer Activity
While direct studies on the anticancer effects of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile are sparse, structural analogs have demonstrated cytotoxicity against various cancer cell lines. The presence of the nitrile group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
